molecular formula C8H16N2O2 B1338588 Ethyl 4-methylpiperazine-2-carboxylate CAS No. 63285-60-9

Ethyl 4-methylpiperazine-2-carboxylate

Cat. No. B1338588
CAS RN: 63285-60-9
M. Wt: 172.22 g/mol
InChI Key: NJUYOQHZQCEQHF-UHFFFAOYSA-N
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Description

Ethyl 4-methylpiperazine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The ethyl group attached to the carboxylate function indicates that this compound is an ester, and the methyl group on the piperazine ring signifies a substitution at the 4-position.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized from (S)-1-phenylethanamine and ethyl 2-oxoacetate, leading to an improved overall yield from 17.0% to 47.6% . This method proved effective for reducing production costs. Another study reported the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a three-component one-pot condensation reaction, indicating the versatility of methods available for synthesizing piperazine derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of ethyl piperazine derivatives have been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction studies . Similarly, the structure of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by 1H NMR, UV–Visible, FT-IR, and Mass spectroscopy .

Chemical Reactions Analysis

Ethyl piperazine derivatives can undergo various chemical reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, demonstrating the reactivity of such compounds in creating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl piperazine derivatives have been evaluated through experimental and theoretical studies. The vibrational analysis of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state by intermolecular heteronuclear hydrogen bonding . The binding energy of the dimer was calculated to be 15.54 kcal/mol using AIM calculations . Additionally, the influence of an ethylene spacer on the 5-HT(1A) and 5-HT(2A) receptor affinity of arylpiperazine derivatives was studied, revealing that receptor affinity decreased proportionally with the length of the alkyl chain .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 4-methylpiperazine-2-carboxylate participates in [4+2] annulation reactions with N-tosylimines catalyzed by organic phosphine, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity. This method underscores its utility in constructing tetrahydropyridine frameworks, crucial in medicinal chemistry (Xue-Feng Zhu et al., 2003).

Optimization of Synthesis Routes

The compound is used to optimize synthetic routes, as demonstrated in the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate from (S)-1-phenylethanamine and ethyl 2-oxoacetate. This approach highlights its significance in enhancing yield and reducing production costs in chemical syntheses (Z. Can, 2012).

Creation of Novel Heterocyclic Compounds

Research into novel pyrrolo[1,2-a]pyrazine derivatives shows the application of ethyl 4-methylpiperazine-2-carboxylate in generating new analogues of natural alkaloids. These compounds, characterized by NMR, IR, and X-ray crystallography, exhibit potential for further pharmacological exploration (Maxim Voievudskyi et al., 2016).

Development of Local Anesthetic and Antiarrhythmic Agents

A series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates synthesized as analogues of carticaine demonstrates the compound's role in producing molecules with significant local anesthetic and antiarrhythmic activity. This underscores its application in the development of new pharmacological agents (A. M. Al-Obaid et al., 1998).

Safety And Hazards

The compound is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

ethyl 4-methylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUYOQHZQCEQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502506
Record name Ethyl 4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylpiperazine-2-carboxylate

CAS RN

63285-60-9
Record name Ethyl 4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate (11.54 g, 44 mmol) was reacted with Pd—C (10%, 1 g) according to the procedure as described in Example 34, Step C to give the title compound as colorless oil (6.2 g, 82%). The compound was characterized by the following spectroscopic data:
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82%

Synthesis routes and methods II

Procedure details

13.1 g. of 1-benzyl-4-methylpiperazine-2-carboxylic acid, ethyl ester in 100 ml. of absolute alcohol and 3 g. of palladium on charcoal are shaken at room temperature and 50 psi for 41/2 hours. The catalyst is filtered off and the residue is distilled to obtain 4-methylpiperazine-2-carboxylic acid, ethyl ester, b.p. 0.3 mm 84°-86°.
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